
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- is an organic compound with a pyridine ring substituted with a carboxaldehyde group at the 3-position and a methylsulfonyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- typically involves the introduction of the carboxaldehyde and methylsulfonyl groups onto the pyridine ring. One common method involves the oxidation of 3-methylpyridine to form 3-pyridinecarboxaldehyde, followed by sulfonation to introduce the methylsulfonyl group. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step, and sulfonating agents like methylsulfonyl chloride for the sulfonation step.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial methods often focus on scalability and cost-effectiveness while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can react with the methylsulfonyl group under basic conditions.
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid,5-(methylsulfonyl)-
Reduction: 3-Pyridinecarbinol,5-(methylsulfonyl)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the methylsulfonyl group, making it less soluble and stable.
5-Methylsulfonyl-2-pyridinecarboxaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3-Pyridinecarboxaldehyde,4-(methylsulfonyl)-: Different position of the methylsulfonyl group, affecting its chemical properties and biological activity.
Uniqueness
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- is unique due to the specific positioning of the carboxaldehyde and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H7NO3S |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
5-methylsulfonylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)7-2-6(5-9)3-8-4-7/h2-5H,1H3 |
InChI-Schlüssel |
XLEKJQHFRCYYMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CN=CC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)

![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)
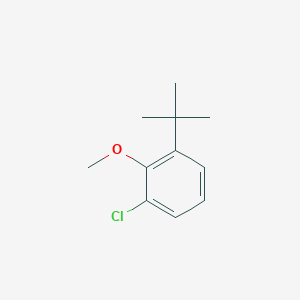

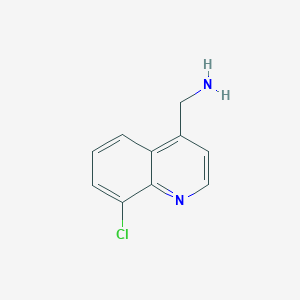


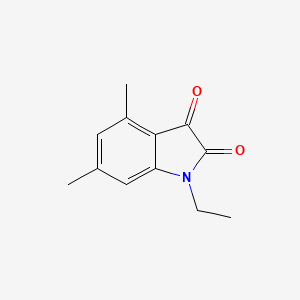
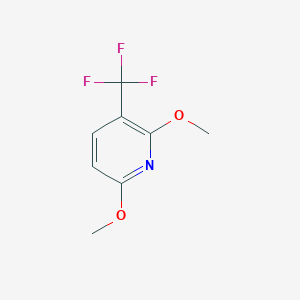
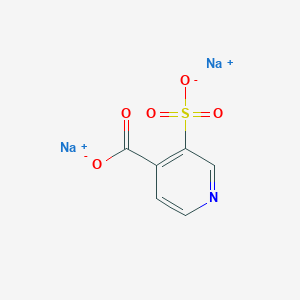
![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)
![(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13114738.png)
